3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Description
3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (referred to as D374-0106 in screening libraries) is a benzofuran-derived carboxamide with distinct structural features:
- Core structure: A benzofuran ring (C8H6O) substituted with a methyl group at position 3 and a carboxamide group at position 2.
- Substituents: A bromine atom at position 6 of the benzofuran ring and a tetrazole-substituted phenyl group linked via the carboxamide nitrogen.
- Molecular formula: C17H12BrN5O2 (MW: 406.22 g/mol) .
This compound is utilized in high-throughput screening for drug discovery, likely targeting enzymes or receptors that interact with heterocyclic aromatic systems. The tetrazole moiety (1H-1,2,3,4-tetrazol-1-yl) is notable for its hydrogen-bonding capacity and metabolic stability, making it a pharmacophoric element in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-14-4-2-3-5-15(14)24-16(11)17(23)19-12-6-8-13(9-7-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNWNQKMTUROKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the tetrazole ring and the carboxamide group. Key steps include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.
Introduction of Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Formation of Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial research. The following sections detail its applications.
Anticancer Applications
The anticancer properties of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide have been investigated through various studies:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating mitochondrial pathways. This results in an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. Additionally, it has been shown to cause cell cycle arrest, particularly at the S-phase, inhibiting cancer cell proliferation .
Case Study: Anticancer Efficacy
A study focusing on benzofuran derivatives demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer properties. The incorporation of tetrazole moieties was noted to improve binding interactions with target proteins involved in tumorigenesis.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Effects : In vitro studies have indicated that this compound exhibits notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Mechanisms of Antimicrobial Action
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit protein synthesis. Further investigations are ongoing to explore its efficacy against a broader spectrum of microbial strains .
Neuropharmacological Applications
Emerging research suggests potential neuropharmacological applications for this compound:
- Sigma Receptor Binding : Compounds similar to this have shown binding affinity towards sigma receptors, which are implicated in various neurological disorders. Targeting these receptors may provide therapeutic avenues for conditions such as depression and schizophrenia.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran Carboxamide Derivatives
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide (CAS: 950245-97-3)
- Core structure : Shares the benzofuran-2-carboxamide backbone.
- Key differences :
- Replaces the bromine at position 6 with a hydrogen atom.
- Features an ethylsulfanyl group (-S-C2H5) on the tetrazole ring.
- Molecular formula : C18H15N5O2S (MW: 365.41 g/mol) .
6-bromo-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (D374-0106)
Table 1: Comparison of Benzofuran Carboxamides
| Compound | Substituent (Benzofuran) | Tetrazole Modification | Molecular Weight (g/mol) |
|---|---|---|---|
| D374-0106 | 6-Bromo, 3-methyl | None | 406.22 |
| CAS 950245-97-3 | None | 5-Ethylsulfanyl | 365.41 |
Pyrrole Carboxamide Derivatives ()
Compounds 96 , 97 , 101 , and 102 share a pyrrole-2-carboxamide core but differ in substituents:
- Core structure : 3-methyl-1H-pyrrole-2-carboxamide.
- Key modifications :
- Trifluoromethyl (CF3) or difluoromethyl (CF2H) groups on cyclopropyl-linked aryl rings.
- 1H-1,2,4-triazol-3-yl substituents (vs. tetrazole in D374-0106).
Biological relevance : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the triazole ring provides fewer hydrogen-bonding sites compared to tetrazole .
Table 2: Pyrrole Carboxamide Derivatives
Benzamide Pesticides ()
Compounds like flutolanil and cyprofuram are structurally simpler benzamides used as fungicides:
- Flutolanil : N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide.
- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide.
Research Findings and Implications
- Tetrazole vs.
- Halogen Effects : Bromine in D374-0106 increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce solubility. In contrast, fluorine/chlorine in pesticides improves volatility and membrane penetration .
- Heterocyclic Cores : Benzofuran (D374-0106) provides planar aromaticity for π-π stacking, whereas pyrrole derivatives () offer conformational flexibility for cyclopropyl-aryl interactions .
Biological Activity
3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. The presence of both a tetrazole and a benzofuran moiety in its structure suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.33 g/mol. The compound features a benzofuran core linked to a tetrazole ring via an aromatic phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPEICRCYLKYJNS-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with enzymes or receptors involved in disease pathways. The benzofuran moiety may contribute to membrane permeability and cellular uptake.
Anticancer Activity
Research has demonstrated that compounds containing both tetrazole and benzofuran structures exhibit significant anticancer properties. For instance:
- Study Findings : In vitro assays showed that derivatives similar to this compound inhibited the growth of various cancer cell lines (e.g., A549 and MCF-7) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Case Study : A series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the tetrazole ring enhanced the antibacterial activity compared to non-tetrazole analogs .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects:
- Research Insight : Compounds with similar structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease. This inhibition suggests that this compound may have therapeutic potential in neurodegenerative disorders .
Comparative Analysis
When compared to other tetrazole-containing compounds:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 5-(4-Bromo-2-methylphenyl)-1H-tetrazole | Anticancer | 10.5 |
| 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl] | Anticancer | 7.8 |
| N-[2'-(1H-Tetrazol-5-Yl)[1,1'-Biphenyl]-4-Yl]Methylamine | Neuroprotective | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
